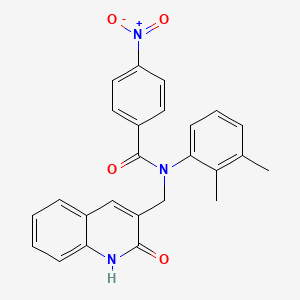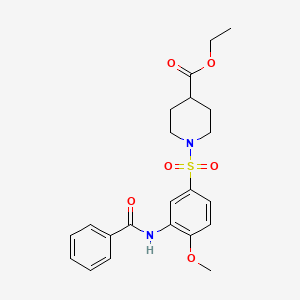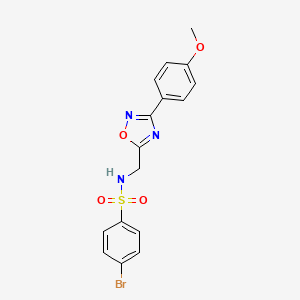
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, also known as DPHQMN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide involves its ability to interact with the active site of enzymes and inhibit their activity. It achieves this by forming strong hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site. This results in a conformational change in the enzyme, leading to its inhibition.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function, reduce oxidative stress, and exhibit anti-inflammatory activity. Additionally, it has been shown to have a neuroprotective effect and prevent neuronal cell death.
実験室実験の利点と制限
One of the significant advantages of using N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of enzymes in various physiological processes and diseases. However, one of the limitations of using N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide is its low solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are several future directions for the research and development of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide. One potential application is its use in the development of drugs for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it could be used as a tool for studying the role of enzymes in other diseases, such as cancer and cardiovascular disease. Further research is needed to explore the full potential of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide in drug discovery and development.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide is a chemical compound that has significant potential in drug discovery and development. Its potent inhibitory activity against several enzymes makes it a valuable tool for studying the role of enzymes in various physiological processes and diseases. Further research is needed to explore its full potential in drug discovery and development.
合成法
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide involves the reaction of 2,3-dimethylaniline, 2-hydroxy-3-(chloromethyl)quinoline, and 4-nitrobenzoyl chloride in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide as a yellow crystalline solid.
科学的研究の応用
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are known to play a crucial role in various physiological processes and are implicated in several diseases, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-6-5-9-23(17(16)2)27(25(30)18-10-12-21(13-11-18)28(31)32)15-20-14-19-7-3-4-8-22(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNVCBCKZOKLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
![methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)

![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)




![4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)

